N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-propyloxalamide
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Description
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-propyloxalamide, also known as DDAO-OPr, is a fluorescent dye used in scientific research. It is commonly used as a labeling agent for proteins, lipids, and other biomolecules. DDAO-OPr is a derivative of the oxazine dye family and has unique fluorescence properties that make it useful in various applications.
Scientific Research Applications
Bioconjugation Reactions
1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) bioconjugations are widely used in preparing variants for medical research. A systematic investigation into EDC/N-hydroxysulfosuccinimide (sNHS)-mediated bioconjugations on carboxylated peptides and small proteins identified yet-to-be-reported side products and provided insights into optimizing conditions for these reactions (Totaro et al., 2016).
Nonlinear Optical Properties
The synthesis and investigation of novel chalcone derivative compounds, including 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, revealed unique nonlinear optical properties. These properties suggest potential applications in optical device technologies such as optical limiters (Rahulan et al., 2014).
Solvatochromic Dyes
The development of fluorescent solvatochromic dyes with structures embodying dimethylamino groups demonstrates the utility of these compounds in developing ultrasensitive fluorescent molecular probes. These probes can be used to study various biological events and processes, showcasing a significant application in bioimaging and diagnostics (Diwu et al., 1997).
Allosteric Modulation of CB1
Research into the optimization of chemical functionalities of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1) identified compounds with potent modulatory effects. This research underscores the potential of dimethylamino-functionalized compounds in developing therapeutics targeting the CB1 receptor (Khurana et al., 2014).
Antitumor Agents
The synthesis and evaluation of N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide derivatives for antitumor activity demonstrated the significance of DNA intercalation properties in designing effective antitumor agents. This highlights the potential application of similar compounds in cancer research and therapy (Atwell et al., 1989).
properties
IUPAC Name |
N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-6-11-18-16(22)17(23)19-12-15(21(4)5)13-7-9-14(10-8-13)20(2)3/h7-10,15H,6,11-12H2,1-5H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMRJHRIHCHZFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-propyloxalamide |
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